![molecular formula C7H8N4O B11918746 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound featuring a fused pyrazole-pyrimidinone core with an ethyl substituent at the 2-position. Pyrazolo-pyrimidinones are structurally analogous to purines, making them attractive scaffolds for drug discovery due to their ability to interact with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The ethyl group at position 2 and nitrogen atoms in the pyrazolo-pyrimidine core enable selective alkylation and nucleophilic substitutions:
Alkylation with Alkyl Halides
Reaction with methyl iodide or benzyl bromide in basic media (e.g., K₂CO₃/DMF) yields N-alkylated derivatives. For example:
This compound + CH₃I→2-Ethyl-1-methyl-pyrazolo[3,4-d]pyrimidin-4(2H)-one(Yield: 65–80%)
This reaction occurs preferentially at the N1 position due to steric and electronic factors .
Nucleophilic Aromatic Substitution
The C6 position undergoes substitution with amines or thiols under mild conditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Piperidine | EtOH, reflux, 6 h | 4-Piperidinyl-2-ethyl-pyrazolo[3,4-d]pyrimidine | 72% | |
Sodium hydrosulfide | DMF, 80°C, 12 h | 6-Sulfhydryl-2-ethyl-pyrazolo[3,4-d]pyrimidine | 58% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Hydrazine-Induced Cyclization
Reaction with hydrazine hydrate generates pyrazolo-pyrimidine fused triazines:
This compound + N₂H₄→Pyrazolo[3,4-e][1][2][4]triazolo[1,5-c]pyrimidine(Yield: 42%)
This proceeds via nucleophilic attack at C4 followed by ring closure .
Vilsmeier-Haack Reaction
Treatment with POCl₃/DMF forms iminium intermediates, enabling subsequent cyclization with amines or thiols to yield tetracyclic systems .
Condensation and Coupling Reactions
Knoevenagel Condensation
The keto group at position 4 reacts with aromatic aldehydes (e.g., benzaldehyde) in acetic acid to form α,β-unsaturated derivatives:
This compound + PhCHO→(E)-4-Benzylidene-2-ethyl-pyrazolo[3,4-d]pyrimidine(Yield: 70%)
Characterized by IR absorption at 1702 cm⁻¹ (C=O) and δ 7.84–8.85 ppm (H-6) .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3:
Boronic Acid | Catalyst | Product (C3-Substituted) | Yield | Source |
---|---|---|---|---|
4-Nitrophenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Nitrophenyl) derivative | 65% | |
3-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Methoxyphenyl) derivative | 58% |
Functional Group Transformations
Oxidation of Ethyl Group
Controlled oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid:
This compoundKMnO42-Carboxy-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one(Yield: 50%)
The product shows enhanced water solubility and altered bioactivity .
Thioether Formation
Reaction with Lawesson’s reagent substitutes oxygen at C4 with sulfur:
This compoundLawesson’s reagent2-Ethyl-4-thioxo-pyrazolo[3,4-d]pyrimidine(Yield: 68%)
This modification significantly increases kinase inhibitory potency .
Thermal and Acid-Catalyzed Reactions
Thermal Decomposition
Heating above 200°C induces ring contraction to form pyrazolo[3,4-b]pyridine derivatives via loss of CO₂ .
Acid-Catalyzed Rearrangement
In HCl/EtOH, the compound undergoes Dimroth rearrangement to yield 5-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, confirmed by ¹³C NMR .
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
This compound’s versatility in alkylation, cyclization, and coupling reactions makes it a privileged scaffold in medicinal chemistry. Recent advances highlight its role in developing kinase inhibitors and antimicrobial agents, with ongoing research optimizing reaction yields and selectivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, as anticancer agents. These compounds exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated several derivatives against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives demonstrated promising anticancer properties with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.74 µM against MCF-7 cells, significantly lower than the parent compound's IC50 of 42.3 µM, indicating enhanced potency due to structural modifications .
Sigma Receptor Modulation
Another significant application of pyrazolo[3,4-d]pyrimidine compounds is their interaction with sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurobiological processes and are considered potential targets for treating pain and neurodegenerative diseases.
Case Study: Sigma-1 Receptor Antagonism
Research has identified specific derivatives as selective sigma-1 receptor antagonists with notable antinociceptive properties in animal models. The structure-activity relationship (SAR) studies indicated that lipophilic substituents at strategic positions enhance receptor selectivity and activity .
Phosphodiesterase Inhibition
The inhibition of phosphodiesterases (PDEs) is another area where pyrazolo[3,4-d]pyrimidine derivatives have shown promise. PDE inhibitors are crucial in the treatment of various conditions including erectile dysfunction and pulmonary hypertension.
Case Study: PDE-5 Inhibition
Some derivatives have been evaluated for their ability to inhibit phosphodiesterase type 5 (PDE-5), which plays a vital role in regulating blood flow and muscle contractions. The results suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to compounds with enhanced PDE inhibitory activity .
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : 2-Ethyl substitution increases logP (~2.5) compared to 6-chloro analogs (logP ~1.8), favoring blood-brain barrier penetration .
- Melting Points : Derivatives with aromatic substituents (e.g., 6-phenyl) exhibit higher melting points (247–249°C) due to crystalline packing, while alkyl-substituted analogs melt at 180–200°C .
Biological Activity
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo ring fused to a pyrimidine structure, contributing to its biological activity.
Inhibition of Protein Kinases
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of various protein kinases. For instance, studies have shown that these compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated potent inhibitory activity against CDK2 and CDK4, with IC50 values indicating strong selectivity for these targets ( ).
Antitumor Activity
The antitumor properties of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against various human tumor cells, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase ( ).
Case Studies and Assays
-
Cell Proliferation Assays :
Compound Cell Line IC50 (µM) Mechanism 1a MCF-7 1.74 Apoptosis 1d A549 2.10 G0/G1 arrest 1e PC-3 2.50 Apoptosis - Molecular Docking Studies :
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known pyrazolo[3,4-d]pyrimidine derivatives:
Compound Name | Target Kinase | IC50 (µM) | Activity Description |
---|---|---|---|
This compound | CDK2 | 1.74 | Strong inhibitor |
Roscovitine | CDK2 | <0.05 | Reference compound |
Compound X | EGFR | >10 | Low activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, and how are intermediates optimized?
- Methodology : A typical synthesis involves cyclocondensation of ethyl 5-amino-1-substituted pyrazole-4-carboxylate derivatives with formamide under reflux (80–100°C, 10–12 hours). Key intermediates, such as 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, are formed via nucleophilic substitution with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ (reflux, 6 hours) . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to minimize side reactions.
Q. What safety protocols are essential when handling pyrazolo[3,4-d]pyrimidine derivatives in the lab?
- Guidelines :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Perform reactions involving chloroacetyl derivatives (e.g., ethyl chloroacetate) in a fume hood due to volatile toxicity .
- Dispose of waste via certified biological/chemical waste handlers to prevent environmental contamination .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ to confirm substituent positions (e.g., δ 8.50 ppm for pyrimidine protons) .
- XRPD : Validate crystallinity and polymorphic forms; characteristic peaks (e.g., 2θ = 12.4°, 18.7°) indicate lattice stability .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities from synthetic byproducts .
Advanced Research Questions
Q. How can researchers improve yield and purity during hydrochloride salt formation?
- Optimization :
- Acidify the free base with 1M HCl at 0–50°C to induce crystallization.
- Use hot filtration (50°C) to remove insoluble impurities, followed by rinsing with cold HCl to enhance yield (52.7% reported) .
- Monitor pH to avoid over-acidification, which may degrade the pyrazolopyrimidine core.
Q. What structural insights can X-ray crystallography provide for pyrazolo[3,4-d]pyrimidine derivatives?
- Analysis : Single-crystal X-ray studies reveal planarity of the pyrazolopyrimidine ring (RMSD <0.0071 Å) and intermolecular interactions (N–H⋯O hydrogen bonds, C–H⋯Cl weak forces) that stabilize the crystal lattice . These insights guide co-crystal design for enhanced bioavailability.
Q. How do structural modifications influence antitumor activity in pyrazolo[3,4-d]pyrimidine analogues?
- Mechanistic Studies :
- The 2-ethyl substituent enhances lipophilicity, improving membrane permeability.
- Substitutions at N1 (e.g., phenyl groups) modulate kinase inhibition by altering ATP-binding pocket interactions .
- In vitro assays (e.g., MTT on cancer cell lines) validate IC₅₀ values correlated with substituent electronic effects .
Q. How should researchers resolve discrepancies in NMR and XRPD data during polymorph screening?
- Troubleshooting :
- Confirm solvent residues via TGA-DSC; trapped DMF may distort NMR shifts .
- Compare experimental XRPD patterns with simulated data (Mercury software) to identify preferred orientations or hydrate forms .
Q. What strategies address poor aqueous solubility in pyrazolopyrimidine derivatives?
- Solutions :
- Introduce hydrophilic groups (e.g., hydroxyl, amino) at the 4-position without disrupting the core pharmacophore.
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .
Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors?
- SAR Insights :
- 3-Phenyl substitutions enhance selectivity for JAK2 over JAK1 due to steric hindrance in the hydrophobic pocket .
- Methylation at N1 reduces metabolic clearance by cytochrome P450 enzymes, improving pharmacokinetics .
Q. What alternative purification methods are viable for scale-up beyond recrystallization?
- Advanced Techniques :
- Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes polar byproducts.
- Preparative HPLC with C18 columns achieves >99% purity for in vivo testing .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
OSHCOEBEACOSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=O)NC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.